Ethyl 4-amino-3-{[3-(trifluoromethyl)benzyl]amino}benzoate
Overview
Description
Ethyl 4-amino-3-{[3-(trifluoromethyl)benzyl]amino}benzoate is an organic compound with the molecular formula C17H17F3N2O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-amino-3-{[3-(trifluoromethyl)benzyl]amino}benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of an aromatic ring using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Reduction: The acyl group is then reduced to an alkane using reagents such as lithium aluminum hydride (LiAlH4).
Nitration and Reduction: The aromatic ring is nitrated using nitric acid and sulfuric acid, followed by reduction of the nitro group to an amine using hydrogen gas and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-3-{[3-(trifluoromethyl)benzyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the amino groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Ethyl 4-amino-3-{[3-(trifluoromethyl)benzyl]amino}benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with unique properties due to the presence of the trifluoromethyl group
Mechanism of Action
The mechanism of action of Ethyl 4-amino-3-{[3-(trifluoromethyl)benzyl]amino}benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It may inhibit enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-amino-3-{[3-(trifluoromethyl)phenyl]amino}benzoate
- Ethyl 4-amino-3-{[3-(trifluoromethyl)benzyl]amino}benzoate
Uniqueness
This compound is unique due to its specific trifluoromethyl substitution, which imparts distinct chemical and physical properties. This makes it more lipophilic and potentially more bioactive compared to similar compounds without the trifluoromethyl group .
Properties
IUPAC Name |
ethyl 4-amino-3-[[3-(trifluoromethyl)phenyl]methylamino]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O2/c1-2-24-16(23)12-6-7-14(21)15(9-12)22-10-11-4-3-5-13(8-11)17(18,19)20/h3-9,22H,2,10,21H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHFUQDMNPHIITM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N)NCC2=CC(=CC=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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